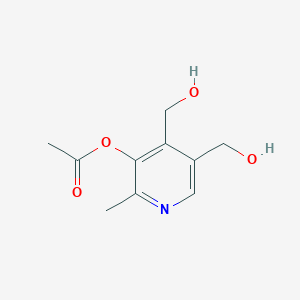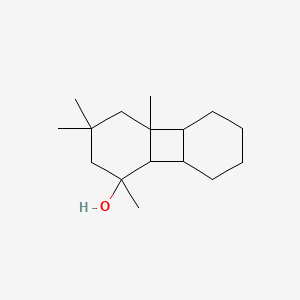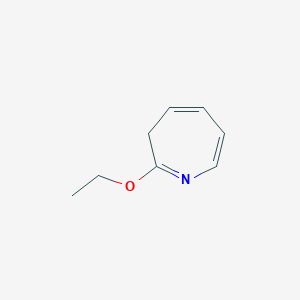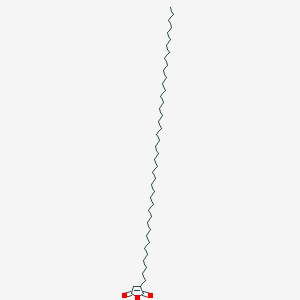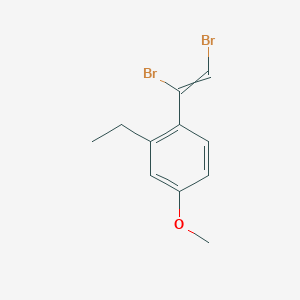
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene is an organic compound characterized by the presence of bromine atoms attached to an ethylene group, which is further connected to a benzene ring substituted with ethyl and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene typically involves the bromination of an ethylene derivative followed by its reaction with a substituted benzene. The reaction conditions often require a controlled environment to ensure the selective addition of bromine atoms to the ethylene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents under specific temperature and pressure conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products:
Oxidation: Formation of brominated carboxylic acids or ketones.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms play a crucial role in the compound’s reactivity, enabling it to form covalent bonds with target molecules, thereby modulating their activity and pathways.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: Known for its use as a fumigant and in organic synthesis.
1,2-Dibromopropane: Utilized in similar applications but with different reactivity due to the presence of an additional carbon atom.
1,2,3-Tribromopropane: Exhibits different chemical properties due to the presence of three bromine atoms.
Uniqueness: 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
62929-99-1 |
|---|---|
Molekularformel |
C11H12Br2O |
Molekulargewicht |
320.02 g/mol |
IUPAC-Name |
1-(1,2-dibromoethenyl)-2-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C11H12Br2O/c1-3-8-6-9(14-2)4-5-10(8)11(13)7-12/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
NILPXQVHCUQBCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OC)C(=CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


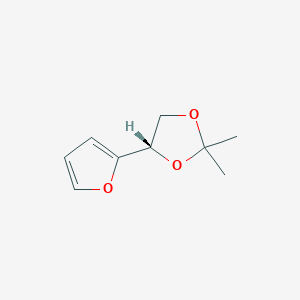
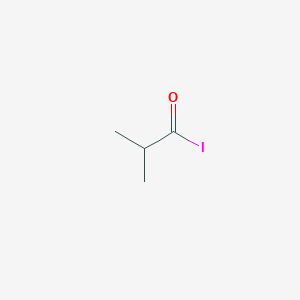
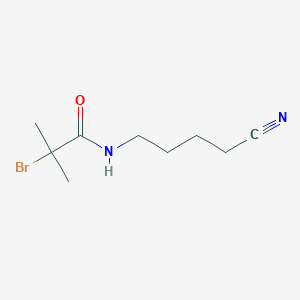
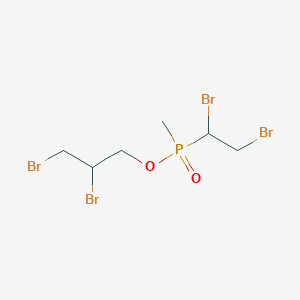
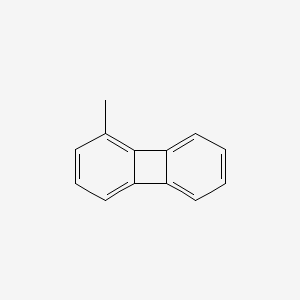

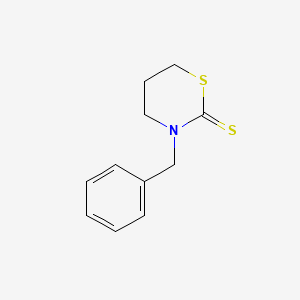

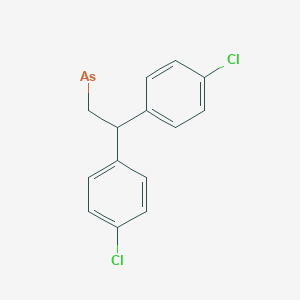
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
